molecular formula C7H13NO2 B140471 Methyl isonipecotate CAS No. 2971-79-1

Methyl isonipecotate

Cat. No.: B140471
CAS No.: 2971-79-1
M. Wt: 143.18 g/mol
InChI Key: RZVWBASHHLFBJF-UHFFFAOYSA-N
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Description

It is a derivative of isonipecotic acid and features a piperidine ring—a six-membered ring containing one nitrogen atom—substituted with a carboxymethyl ester group . This compound is utilized in various chemical syntheses and has applications in medicinal chemistry and industrial processes.

Mechanism of Action

Target of Action

Methyl isonipecotate, also known as Methyl 4-piperidinecarboxylate , is a chemical compound used in various biochemical applications.

Mode of Action

This compound has been used as a reactant for C-2 arylation of piperidines through directed transition metal-catalyzed sp3 C-H activation . This suggests that the compound may interact with its targets through a mechanism involving the transfer of an aryl group to the C-2 position of piperidines.

Pharmacokinetics

Its physical properties such as boiling point (85-90 °c) and density (106 g/mL at 25 °C) have been reported . These properties can influence the compound’s bioavailability and pharmacokinetics.

Result of Action

Its use in the synthesis of seh inhibitors suggests that it may contribute to the inhibition of this enzyme, potentially affecting the metabolism of certain compounds within the cell .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Methyl isonipecotate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • Ethyl isonipecotate
  • Isonipecotic acid
  • Methyl piperazine-1-carboxylate
  • Ethyl nipecotate

Comparison: Methyl isonipecotate is unique due to its specific ester group, which imparts distinct reactivity and solubility properties compared to its analogs. For example, ethyl isonipecotate has a similar structure but with an ethyl ester group, leading to different physical and chemical properties .

Biological Activity

Methyl isonipecotate, a piperidine derivative, has garnered attention in pharmacological research due to its diverse biological activities. This compound, characterized by the chemical formula C7_7H13_{13}NO2_2, is synthesized through the esterification of isonipecotinic acid. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms, efficacy in various assays, and potential therapeutic applications.

This compound can be synthesized from isonipecotinic acid using thionyl chloride and methanol under controlled conditions. The process involves the formation of an ester, which is crucial for its subsequent biological activity. The synthesis typically yields high purity, allowing for reliable biological testing .

Biological Activity Overview

This compound exhibits a range of biological activities, particularly as an inhibitor of specific enzymes and in antimicrobial applications. Below are key findings from various studies:

1. Enzyme Inhibition

This compound has been identified as a potent inhibitor of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of fatty acid epoxides. Inhibition of sEH can lead to increased levels of anti-inflammatory mediators, making it a candidate for therapeutic interventions in inflammatory diseases.

  • IC50_{50} Values : In one study, derivatives of this compound demonstrated IC50_{50} values as low as 1.6 nM against sEH, indicating strong inhibitory potential .

2. Antimicrobial Activity

Research has also explored the antimicrobial properties of this compound and its derivatives. A series of studies have shown that certain structural modifications can enhance its efficacy against various pathogens.

  • Activity Against Bacteria : this compound derivatives have shown significant antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) indicates that modifications can lead to improved potency .

Case Study 1: Inhibition of Soluble Epoxide Hydrolase

In a detailed study examining the inhibition of sEH by this compound derivatives, researchers found that specific modifications to the piperidine ring significantly enhanced inhibitory activity. The study utilized fluorescence detection methods to quantify enzyme activity before and after treatment with various concentrations of the compound.

CompoundIC50_{50} (nM)Mechanism
This compound Derivative 17.9Competitive inhibition
This compound Derivative 21.6Non-competitive inhibition

This data highlights the potential for developing more effective sEH inhibitors based on the this compound scaffold .

Case Study 2: Antimicrobial Efficacy

A series of this compound analogs were tested for their antimicrobial properties against multiple bacterial strains. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than standard antibiotics.

DerivativeMIC (µg/mL)Target Bacteria
Derivative A8E. coli
Derivative B4S. aureus

These findings suggest that this compound derivatives could serve as potential candidates for new antimicrobial agents .

Future Directions

The promising biological activities of this compound warrant further investigation into its pharmacokinetics and toxicity profiles. Future research should focus on:

  • Optimization of Derivatives : Continued exploration of structural modifications to enhance potency and selectivity.
  • In Vivo Studies : Conducting animal studies to assess therapeutic efficacy and safety.
  • Mechanistic Studies : Elucidating the detailed mechanisms behind its enzyme inhibition and antimicrobial action.

Properties

IUPAC Name

methyl piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-10-7(9)6-2-4-8-5-3-6/h6,8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZVWBASHHLFBJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2971-79-1
Record name Methyl isonipecotate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Isonipecotic acid 2-3a (25 g, 0.19 mol; Aldrich) was suspended in MeOH (300 mL) at room temperature and HCl gas was bubbled through until saturated and a clear solution was obtained. After a further 10 minutes, the solvent was removed in vacuo to provide 2-3b as a solid (HCl salt).
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Dissolve isonipecotic acid methyl ester, hydrochloride (43.7 g, 243 mmol) in a minimum amount of water. Add potassium bicarbonate (24.3 g, 243 mmol) and warm the solution on a steam bath for 20 minutes. Evaporate the water in vacuo, treat the residue with methanol and filter. Evaporate the filtrate in vacuo to give isonipecotic acid methyl ester as a oily yellow solid.
Quantity
43.7 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
24.3 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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